N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide
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Overview
Description
N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide is a chemical compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide typically involves the reaction of 1,2-benzisothiazol-3-one 1,1-dioxide with 2-methoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms or cancer cells. Additionally, it can induce oxidative stress and apoptosis in target cells, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide
- N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine
Uniqueness
N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a methoxybenzohydrazide structure. Its molecular formula is C10H10N2O3S, and it has a molecular weight of approximately 226.26 g/mol. The structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-methoxybenzohydrazide with a suitable benzothiazole derivative under acidic or basic conditions. Recent advancements in synthetic methodologies have improved yields and purity.
Antimicrobial Properties
Research has indicated that benzothiazole derivatives exhibit notable antimicrobial activity. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Activity (Zone of Inhibition in mm) |
---|---|
This compound | 15 mm against E. coli |
Benzothiazole Derivative A | 18 mm against S. aureus |
Benzothiazole Derivative B | 20 mm against Klebsiella pneumoniae |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the growth of cancer cell lines such as HeLa and MCF-7 by inducing apoptosis through the activation of caspase pathways . The following table summarizes the IC50 values for various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF-7 | 9.8 |
A549 (Lung) | 15.0 |
The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the target cells. This oxidative stress triggers apoptotic pathways and inhibits cellular proliferation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound against multi-drug resistant bacterial strains. The compound demonstrated effective inhibition comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound .
Properties
Molecular Formula |
C15H13N3O4S |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide |
InChI |
InChI=1S/C15H13N3O4S/c1-22-12-8-4-2-6-10(12)15(19)17-16-14-11-7-3-5-9-13(11)23(20,21)18-14/h2-9H,1H3,(H,16,18)(H,17,19) |
InChI Key |
GDMHTUBGWVQHLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 |
solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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